molecular formula C18H13F3N2O3 B2691458 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946360-34-5

4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No. B2691458
CAS RN: 946360-34-5
M. Wt: 362.308
InChI Key: ZLLVDSULZPUPPB-UHFFFAOYSA-N
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Description

“4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxamide group at the 3-position with a methoxyphenyl group attached to the nitrogen of the carboxamide .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide and similar compounds have been investigated for their diuretic properties. For instance, a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, potentially serving as a new remedy for hypertension. This compound exhibits two polymorphic modifications with distinct crystal packing, indicating diverse structural features which could influence its diuretic effectiveness (Shishkina et al., 2018).

Antiproliferative Activity and Kinase Inhibition

Compounds structurally related to 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide have been evaluated for their antiproliferative activity against various cancer cell lines. A study on novel 4-(2-fluorophenoxy)quinoline derivatives revealed moderate to excellent antiproliferative activity, demonstrating the potential of quinoline derivatives in cancer treatment (Li et al., 2013).

Applications in Prostate Cancer Treatment

A specific derivative, tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide), is currently in phase III clinical trials for treating metastatic prostate cancer. Its structural characteristics, like the near-planar quinoline unit and the orientation of its carboxamide side chain, play a crucial role in its medicinal properties (Akinboye et al., 2014).

Antibacterial and Antifungal Properties

Quinoline derivatives, including those structurally similar to 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide, have been explored for their potential antibacterial and antifungal activities. A study synthesizing various pyrazolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against a range of bacterial and fungal strains, indicating the broader application of quinoline compounds in antimicrobial therapies (Holla et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoline derivatives exhibit biological activity by intercalating into DNA, inhibiting enzymes, or interacting with receptors .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(3-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-26-11-5-2-4-10(8-11)23-17(25)13-9-22-15-12(16(13)24)6-3-7-14(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVDSULZPUPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide

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